molecular formula C13H7Cl2N3O2S B2921248 2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226434-56-5

2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2921248
M. Wt: 340.18
InChI Key: PCKBURBXEKEBLE-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a novel compound that inhibits glucose-induced degradation-deficient (GID) E3 ligase . It’s part of a class of heterocyclic compounds that have been disclosed by Accutar Biotechnology Inc . These compounds, including the one , are used in pharmaceutical compositions for the prevention and treatment of cancer and related diseases and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These details are likely included in the full patent application .

Scientific Research Applications

Crystal Structure Analysis

  • A study by Sharma et al. (2016) synthesized a compound similar to 2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide and analyzed its crystal structure. The research revealed that the compound crystallizes in the monoclinic space group and is stabilized by various hydrogen bonds and π···π interactions, which are critical in understanding the molecular interactions and properties of such compounds (Sharma et al., 2016).

Anticancer Activity

  • Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures similar to 2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity. This highlights the potential of such compounds in developing new anticancer drugs (Ravinaik et al., 2021).

Antibacterial Activity

  • Avagyan et al. (2020) investigated oxadiazolylbenzodioxane derivatives for their antibacterial properties. The synthesized compounds, related to 2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, showed significant antibacterial activity, underscoring the importance of these compounds in antibacterial research (Avagyan et al., 2020).

Nematocidal Activity

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. This suggests the potential use of such compounds in developing new nematicides (Liu et al., 2022).

Antiallergy Agents

  • A study by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the chemical structure of interest, showed potent antiallergy activity in rat models. This indicates the relevance of similar compounds in allergy treatment research (Hargrave et al., 1983).

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results. These details are likely included in the full patent application and would be thoroughly investigated during the drug development process .

properties

IUPAC Name

2,5-dichloro-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-1-2-10(15)9(5-8)11(19)16-13-18-17-12(20-13)7-3-4-21-6-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBURBXEKEBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

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